molecular formula C11H15FO2 B15227294 (4-Fluoro-2-isobutoxyphenyl)methanol

(4-Fluoro-2-isobutoxyphenyl)methanol

Cat. No.: B15227294
M. Wt: 198.23 g/mol
InChI Key: ZMVUQHSLLBDPOC-UHFFFAOYSA-N
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Description

(4-Fluoro-2-isobutoxyphenyl)methanol is an organic compound with the molecular formula C11H15FO2 and a molecular weight of 198.23 g/mol . This compound is characterized by the presence of a fluorine atom, an isobutoxy group, and a methanol group attached to a phenyl ring. It is commonly used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-2-isobutoxyphenyl)methanol typically involves the reaction of 4-fluorophenol with isobutyl bromide in the presence of a base such as potassium carbonate to form 4-fluoro-2-isobutoxyphenol. This intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-2-isobutoxyphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-fluoro-2-isobutoxybenzaldehyde or 4-fluoro-2-isobutoxybenzoic acid, while reduction can produce various alcohol derivatives .

Scientific Research Applications

(4-Fluoro-2-isobutoxyphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluoro-2-isobutoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The isobutoxy group provides steric hindrance, influencing the compound’s binding affinity and selectivity for target molecules .

Comparison with Similar Compounds

Similar Compounds

    (3-Fluoro-4-isobutoxyphenyl)methanol: Similar in structure but with the fluorine atom in a different position.

    (4-Bromo-2-isobutoxyphenyl)methanol: Contains a bromine atom instead of fluorine.

    (4-Chloro-2-isobutoxyphenyl)methanol: Contains a chlorine atom instead of fluorine.

Uniqueness

(4-Fluoro-2-isobutoxyphenyl)methanol is unique due to the specific positioning of the fluorine atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

[4-fluoro-2-(2-methylpropoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO2/c1-8(2)7-14-11-5-10(12)4-3-9(11)6-13/h3-5,8,13H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVUQHSLLBDPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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